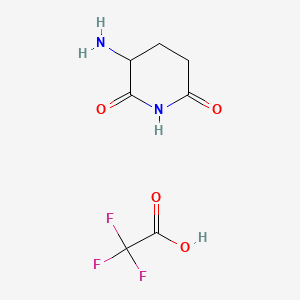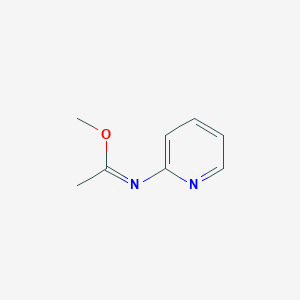
1,2-ジラウロイル-sn-グリセロ-3-リン酸グリセロール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is a phospholipid that contains lauric acid (a 12-carbon fatty acid) at the sn-1 and sn-2 positions. The phosphate group is attached to glycerol. This compound is used in the generation of micelles, liposomes, and other artificial membranes .
科学的研究の応用
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol has a wide range of scientific research applications, including:
Chemistry: Used in the study of lipid bilayers and membrane dynamics.
Biology: Employed in the formation of liposomes for drug delivery and gene therapy.
Medicine: Investigated for its potential in targeted drug delivery systems and as a component of artificial membranes.
Industry: Utilized in the formulation of cosmetics and personal care products.
将来の方向性
Phosphatidylglycerols like 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol may have a role in bioactive sphingolipid signaling . They are also used in lipid-based particle drug delivery studies . These studies have shown that dispersions of certain phospholipids exhibit a metastable state which allows for the manipulation of delayed nucleation, providing new avenues in the design of novel modalities for the drug delivery of therapeutic payloads .
作用機序
Target of Action
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol primarily targets the membranes of cells . It is a type of phospholipid that has specialized structural and functional properties in membranes .
Mode of Action
This compound interacts with its targets by integrating into the lipid bilayer of the cell membranes . It can influence the physical properties of the membranes, such as fluidity and phase transition properties .
Biochemical Pathways
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is involved in the photosynthesis pathway . Although it is rare in mammalian membranes, it is highly prevalent in thylakoid membranes of cyanobacteria and higher plants, where it plays a role in photosynthesis .
Pharmacokinetics
It is known that phospholipids like this compound can be used in lipid-based particle drug delivery studies . These studies have shown that dispersions of similar phospholipids can exhibit a metastable state, which allows for the manipulation of delayed nucleation . This could potentially impact the bioavailability of therapeutic payloads .
Result of Action
The molecular and cellular effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol’s action are primarily related to its role in photosynthesis . By integrating into the thylakoid membranes, it can influence the efficiency of photosynthesis in cyanobacteria and higher plants .
Action Environment
The action, efficacy, and stability of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be influenced by environmental factors such as temperature and pH. For instance, it is stored at a temperature of -20°C , suggesting that it may be sensitive to heat
生化学分析
Biochemical Properties
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol plays a crucial role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules to facilitate the formation of lipid bilayers and micelles. This compound is known to interact with enzymes such as phospholipases, which hydrolyze phospholipids, and lipases, which break down fats. Additionally, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can interact with proteins involved in membrane fusion and signaling pathways, thereby influencing cellular processes .
Cellular Effects
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the fluidity and permeability of cell membranes, affecting the transport of ions and molecules. It also plays a role in the activation of signaling pathways that regulate cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol involves its interaction with biomolecules at the molecular level. This compound can bind to specific proteins and enzymes, leading to their activation or inhibition. For example, it can inhibit the activity of certain phospholipases, thereby preventing the hydrolysis of phospholipids. Additionally, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can change over time. This compound is relatively stable under standard storage conditions, but it can degrade over extended periods or under harsh conditions. Long-term studies have shown that 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can have sustained effects on cellular function, including alterations in membrane properties and signaling pathways .
Dosage Effects in Animal Models
The effects of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol vary with different dosages in animal models. At low doses, this compound can enhance membrane stability and facilitate drug delivery. At high doses, it may exhibit toxic or adverse effects, such as disrupting membrane integrity and causing cellular damage. Threshold effects have been observed, indicating that there is a specific dosage range within which 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is effective without being harmful .
Metabolic Pathways
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is involved in several metabolic pathways. It interacts with enzymes such as acyltransferases and phospholipases, which are responsible for the synthesis and degradation of phospholipids. This compound can also affect metabolic flux by altering the levels of metabolites involved in lipid metabolism. Additionally, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can influence the activity of cofactors required for enzymatic reactions .
Transport and Distribution
Within cells and tissues, 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, such as the plasma membrane and intracellular organelles. The distribution of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can affect its accumulation and activity within cells .
Subcellular Localization
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is localized to various subcellular compartments, including the plasma membrane, endoplasmic reticulum, and mitochondria. Its activity and function can be influenced by its subcellular localization, as it may interact with different biomolecules in each compartment. Targeting signals and post-translational modifications can direct 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol to specific organelles, thereby modulating its effects on cellular processes .
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol can be synthesized by esterifying glycerol with lauric acid at the sn-1 and sn-2 positions, followed by phosphorylation at the sn-3 position. The reaction typically involves the use of a catalyst such as dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production of 1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol involves similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol undergoes various chemical reactions, including:
Oxidation: The fatty acid chains can be oxidized under specific conditions.
Hydrolysis: The ester bonds can be hydrolyzed to release lauric acid and glycerol.
Substitution: The phosphate group can participate in substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester bonds.
Substitution: Nucleophiles such as amines or alcohols can react with the phosphate group under mild conditions.
Major Products Formed
Oxidation: Oxidized fatty acids.
Hydrolysis: Lauric acid and glycerol.
Substitution: Phosphorylated derivatives with different nucleophiles.
類似化合物との比較
Similar Compounds
1,2-Dipalmitoyl-sn-glycero-3-phosphorylglycerol: Contains palmitic acid instead of lauric acid.
1,2-Distearoyl-sn-glycero-3-phosphorylglycerol: Contains stearic acid instead of lauric acid.
1,2-Dioleoyl-sn-glycero-3-phosphorylglycerol: Contains oleic acid instead of lauric acid.
Uniqueness
1,2-Dilauroyl-sn-glycero-3-phosphorylglycerol is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The shorter chain length of lauric acid compared to other fatty acids results in different membrane fluidity and permeability characteristics .
特性
IUPAC Name |
sodium;2,3-di(dodecanoyloxy)propyl 2,3-dihydroxypropyl phosphate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H59O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-29(33)37-25-28(26-39-41(35,36)38-24-27(32)23-31)40-30(34)22-20-18-16-14-12-10-8-6-4-2;/h27-28,31-32H,3-26H2,1-2H3,(H,35,36);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRSYGHBBDDURM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCC.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58NaO10P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Ethanone, 1-[2-(1-hydroxy-2-methylpropyl)oxiranyl]-, (R*,S*)- (9CI)](/img/no-structure.png)


![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)


![1,8-Diazabicyclo[5.4.0]-7-undecene Hydrogen Tribromide](/img/structure/B1148453.png)
